
1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone
Vue d'ensemble
Description
“1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone” is a chemical compound with the molecular formula C8H6Br2O2 . It is also known by other names such as “2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone” and "5-Bromo-2-hydroxyphenacyl bromide" .
Synthesis Analysis
The compound can be synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The stoichiometry ratio of the ligand to metal in the synthesis has been found to be 2:1 .Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone” consists of a 1,2,3,4-tetrahydropyrimidine ring linked to a carboxylate group (COOMe), a methyl group, and a 5-bromo-2-hydroxyphenyl ring .Chemical Reactions Analysis
The compound can coordinate with transition metal ions through oxygen atoms . It plays an important role in the biological system as it exhibits biological activities, such as antioxidants and antibacterial . In the presence of two carbonyl groups at the 1, 3 position, it appears in the form of keto-enol tautomerism .Physical And Chemical Properties Analysis
The compound has an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da . It has the empirical formula (Hill Notation) of C8H6Br2O2 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The compound has been synthesized from 4-bromophenol and benzoyl chloride, confirmed through X-ray crystal structure determination. It has a monoclinic crystal structure, characterized by specific cell data and geometrical measurements (Kuang Xin-mou, 2009).
Derivative Synthesis : Novel N-heterocycle substituted phenylethanone derivatives, including variants of this compound, were synthesized. These derivatives were characterized using various spectroscopic techniques, suggesting potential for diverse chemical applications (Mao Ze-we, 2015).
Antimicrobial Applications
- Antimicrobial Activity of Derivatives : Derivatives of this compound, like 1-(5-bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione, showed moderate to excellent antimicrobial activity against various bacteria and fungi. This highlights its potential as a base structure for developing antimicrobial agents (S. N. Sampal et al., 2018).
Chemical Interaction and Reactivity
Regioselectivity in Cyclization : Research on regioselectivity of cyclization reactions involving similar compounds demonstrates the chemical reactivity and potential utility of this compound in complex chemical synthesis (L. Perekhoda et al., 2017).
Bromoacetophenone Functionality : Studies on bromoacetophenone, a related compound, show its use as an affinity reagent in enzyme studies. This suggests potential applications of similar compounds in biochemical research (D. Abriola et al., 1987).
Other Applications
- Photochromic and Magnetic Behavior : Derivatives of this compound, like those in bisthienylethene-cobalt(II) complexes, show unique photochromic behavior and slow magnetic relaxation, indicating potential in materials science applications (Deng-Ke Cao et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to targetSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.
Pharmacokinetics
The presence of the bromine atom and the hydroxyl group could potentially affect itsbioavailability and metabolic stability .
Propriétés
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVURCXUQMQBAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)
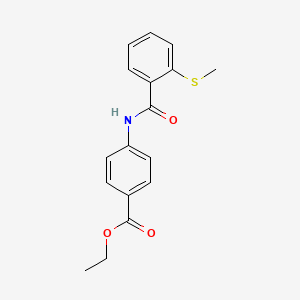
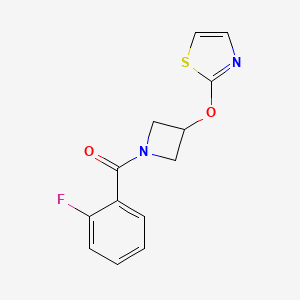
![N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983148.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride](/img/structure/B2983151.png)
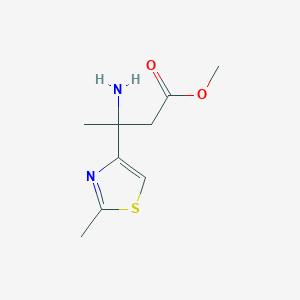
![N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide](/img/structure/B2983155.png)
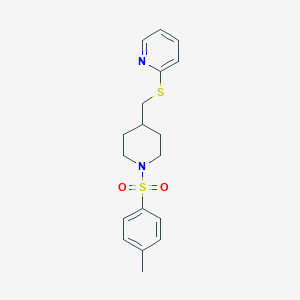

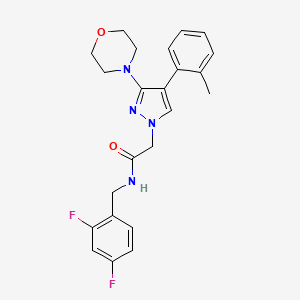
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2983160.png)
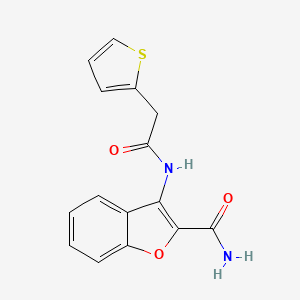
![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)